TAMRA phosphoramidite, 5-isomer
Description
Contextualization within Fluorescent Labeling Technologies in Nucleic Acid Research
Fluorescent labeling is a cornerstone of modern nucleic acid research, enabling the detection, quantification, and structural analysis of DNA and RNA. biosyn.com This is achieved by attaching fluorescent dyes, or fluorophores, to oligonucleotides. stratech.co.uk These labeled oligonucleotides are essential for a wide array of applications, including gene sequencing, genetic analysis, and various diagnostic assays. thermofisher.com
Rhodamine dyes, a class of fluorophores known for their high fluorescence quantum yield and photostability, are frequently used for this purpose. Carboxytetramethylrhodamine (TAMRA) is a prominent member of the rhodamine family. wikipedia.orggenelink.com To incorporate TAMRA into a growing oligonucleotide chain during automated solid-phase synthesis, it is chemically modified into a phosphoramidite (B1245037). biosyn.comstratech.co.uk This phosphoramidite chemistry allows for the convenient and efficient placement of the TAMRA dye at specific locations within the oligonucleotide, most commonly at the 5'-terminus. stratech.co.uklumiprobe.com
Significance of Isomeric Purity in Advanced Oligonucleotide Conjugation
Carboxytetramethylrhodamine (TAMRA) exists as two distinct positional isomers: the 5-isomer and the 6-isomer. researchgate.netlumiprobe.com While these isomers exhibit similar absorption and emission spectra, the seemingly minor difference in the attachment point of the carboxyl group can significantly impact the performance of the labeled oligonucleotide in sensitive applications. acs.orginterchim.fr
For techniques such as Förster Resonance Energy Transfer (FRET), which is highly dependent on the distance and orientation between two dyes, isomeric purity is paramount. genelink.comgenelink.com Using an isomerically pure compound like 5-TAMRA phosphoramidite ensures that every labeled oligonucleotide is identical, leading to more consistent and reproducible experimental results. interchim.fr This is particularly crucial for quantitative applications like real-time PCR (qPCR), where dual-labeled probes rely on the precise interaction between a reporter dye and a quencher dye. genelink.combiosearchtech.com In many such probes, 5-TAMRA serves as the quencher for a reporter dye like 6-FAM. genelink.comgenelink.com The use of a single isomer minimizes variability between batches of synthesized probes, a critical factor for reliable diagnostics and research.
Overview of Current Research Trajectories for TAMRA Phosphoramidite, 5-isomer
The unique properties of 5-TAMRA phosphoramidite have cemented its role in a variety of ongoing research areas. Its primary application lies in the synthesis of labeled oligonucleotides for use as probes and primers in numerous molecular biology techniques. genelink.comgenelink.com
Key Research Applications:
Quantitative PCR (qPCR): 5-TAMRA is frequently used as a quencher in dual-labeled probes, such as TaqMan probes, for the detection and quantification of specific DNA or RNA sequences. lumiprobe.comgenelink.combiocat.com These probes are instrumental in diagnostics for infectious diseases, genetic disorders, and cancer. the-dna-universe.compatsnap.com
Förster Resonance Energy Transfer (FRET): As an efficient FRET acceptor for donor dyes like fluorescein (B123965) (FAM), 5-TAMRA is used to study molecular interactions and conformational changes in nucleic acids and proteins. genelink.comgenelink.comlumiprobe.com
DNA Sequencing and Fragment Analysis: Oligonucleotides labeled with 5-TAMRA serve as primers in PCR and DNA sequencing, generating fluorescently labeled products for analysis in applications like microsatellite marker studies. lumiprobe.comgenelink.com
In Situ Hybridization (ISH): Labeled probes are used to visualize the location of specific nucleic acid sequences within cells and tissues, providing spatial context to gene expression studies. biosyn.comthermofisher.com
Recent research continues to leverage these established applications while also exploring new ways to utilize the properties of rhodamine-based dyes for enhanced bioimaging and diagnostics. rsc.orgwiley.com The development of scalable methods for synthesizing isomerically pure TAMRA further supports its widespread use in creating reliable and sensitive DNA probes. researchgate.netacs.org
Data Tables
Table 1: Spectral Properties of 5-TAMRA This table outlines the key spectral characteristics of the 5-TAMRA dye, which are essential for its application in fluorescence-based assays.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~557-565 nm | genelink.combiosearchtech.com |
| Emission Maximum (λem) | ~580-583 nm | genelink.combiosearchtech.com |
| Common FRET Donor | 6-FAM (Fluorescein) | genelink.comgenelink.com |
| Common Application | Quencher in qPCR probes | biosearchtech.combiosearchtech.com |
Properties
Molecular Formula |
C40H50N5O6P |
|---|---|
Molecular Weight |
727.8 g/mol |
IUPAC Name |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C40H50N5O6P/c1-25(2)45(26(3)4)52(48-21-9-20-41)51-31-15-11-28(12-16-31)42-38(46)27-10-17-33-32(22-27)39(47)50-40(33)34-18-13-29(43(5)6)23-36(34)49-37-24-30(44(7)8)14-19-35(37)40/h10,13-14,17-19,22-26,28,31H,9,11-12,15-16,21H2,1-8H3,(H,42,46) |
InChI Key |
ZHZWFIMSTLVPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Oligonucleotide Conjugation
Phosphoramidite (B1245037) Synthesis Strategies for 5-TAMRA Isomer
The development of a phosphoramidite reagent for 5-TAMRA required overcoming challenges related to isomeric purity and the chemical stability of the dye. The resulting strategies have evolved to produce high-purity reagents optimized for efficient coupling during automated synthesis.
The synthesis of carboxytetramethylrhodamine typically yields a mixture of the 5- and 6-carboxy isomers, which are difficult to separate. Early methodologies often used this isomeric mixture, but for applications requiring high precision, such as Förster Resonance Energy Transfer (FRET), isomerically pure compounds are necessary.
A significant advancement in obtaining pure 5-TAMRA was the development of a scalable synthesis that allows for the separation of isomers at an intermediate stage. researchgate.netacs.org This route involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride, which produces a mixture of 4-dimethylamino-2-hydroxy-2′,4′(5′)-dicarboxybenzophenones. researchgate.net These benzophenone isomers can be efficiently separated by recrystallization. researchgate.netacs.org The isolated 5-isomer intermediate is then reacted with another molecule of 3-dimethylaminophenol to yield isomerically pure 5-carboxytetramethylrhodamine (B559615). researchgate.netacs.org This pure dye is subsequently converted into a phosphoramidite reagent suitable for oligonucleotide synthesis, often using a hydroxyprolinol-based linker. researchgate.netacs.org
An alternative synthetic strategy involves conjugating commercially available 5-Carboxy TAMRA to a linker, which is then phosphitylated. nih.govacs.org In one reported method, 5-Carboxy TAMRA was first conjugated to 4-hydroxypiperidine. nih.govacs.org The resulting alcohol-functionalized TAMRA derivative was then reacted with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to produce the final 5-TAMRA phosphoramidite reagent. nih.govacs.org This approach facilitates a modular synthesis where the linker can be chosen to optimize the properties of the final conjugate.
The efficiency of the phosphoramidite coupling reaction is critical for the synthesis of high-quality, full-length oligonucleotides. glenresearch.com The design of the 5-TAMRA phosphoramidite incorporates several key protective groups to ensure stability and high reactivity. The phosphorus atom is protected with a 2-cyanoethyl group, which is stable during the synthesis cycle but can be readily removed during the final deprotection step. nih.govmdpi.com The diisopropylamino group on the phosphorus provides an optimal balance between the stability of the phosphoramidite monomer and its rapid activation by an acidic catalyst, such as tetrazole or 4,5-dicyanoimidazole (DCI), during the coupling step. mdpi.comfujifilm.comnih.gov
Optimization of the synthesis protocol is also crucial. Research has shown that minor side products can form during the synthesis and deprotection of TAMRA-labeled oligonucleotides. nih.gov For instance, when using a tert-butylamine-based deprotection cocktail, a side product resulting from the addition of tert-butylamine to the oligonucleotide was observed. nih.gov This side reaction was completely suppressed by introducing an additional 5-minute acetylation (capping) step immediately after the TAMRA phosphoramidite coupling. nih.gov This additional capping step passivates any unreacted hydroxyl groups and prevents undesirable modifications in subsequent steps, thereby enhancing the purity of the final labeled oligonucleotide.
Oligonucleotide Solid-Phase Synthesis Protocols Incorporating 5-TAMRA Phosphoramidite
The 5-TAMRA phosphoramidite is specifically designed for use in automated solid-phase DNA and RNA synthesis. 101.200.202 Its integration into standard protocols requires consideration of coupling times and, most importantly, the use of specialized deprotection regimens to preserve the integrity of the dye.
5-TAMRA phosphoramidite reagents are readily compatible with automated DNA synthesizers, allowing for the modification of an oligonucleotide's 5'-terminus. 101.200.202lumiprobe.com The synthesis cycle consists of four primary steps: detritylation, coupling, capping, and oxidation. fujifilm.com The TAMRA phosphoramidite is introduced during the coupling step of the final cycle.
For efficient incorporation, specific parameters may be adjusted. A coupling time of 7.5 minutes is recommended for the 5-TAMRA phosphoramidite to ensure high reaction efficiency. lumiprobe.com To further maximize coupling, it is imperative to use anhydrous acetonitrile as the solvent and to ensure that all reagents, including the phosphoramidite and the activator solution, have a very low water content. glenresearch.comtrilinkbiotech.com In some cases, a "double coupling" protocol, where the coupling step for the expensive modifier is repeated, may be employed to drive the reaction to completion and maximize the yield of the desired full-length product. trilinkbiotech.com
The final step in oligonucleotide synthesis is the cleavage from the solid support and the removal of protecting groups from the nucleobases and the phosphate backbone. fujifilm.com The TAMRA dye is known to be labile and can be degraded under standard deprotection conditions, which typically involve heating in concentrated aqueous ammonium (B1175870) hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). 101.200.202lumiprobe.comaatbio.com Therefore, the use of these standard reagents is strongly discouraged for TAMRA-labeled oligonucleotides. lumiprobe.com
To circumvent dye degradation, milder deprotection strategies have been developed. One common approach is to use UltraMILD protecting groups on the nucleoside phosphoramidites (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) during synthesis. 101.200.202glenresearch.com This allows for deprotection under very gentle conditions, such as using potassium carbonate in methanol. 101.200.202aatbio.com
Alternatively, specialized deprotection cocktails have been formulated that are compatible with standard nucleobase protecting groups while still preserving the TAMRA dye. glenresearch.comglenresearch.com These methods typically use hindered amines in aqueous/organic mixtures.
The sensitivity of the 5-TAMRA dye to standard basic deprotection reagents has necessitated the investigation and optimization of alternative protocols. 101.200.202glenresearch.com Studies have shown that the dye is not sufficiently stable in aqueous ammonium hydroxide, leading to irreversible degradation of the fluorophore. lumiprobe.comaatbio.com This instability makes it critical to select a deprotection regimen that effectively removes all other protecting groups without damaging the TAMRA moiety.
Several successful alternative deprotection conditions have been established through these investigations. A mixture of tert-butylamine, methanol, and water has proven to be effective and is often referred to as a "TAMRA cocktail". lumiprobe.comnih.gov Another validated option uses a simple mixture of tert-butylamine and water. glenresearch.comglenresearch.com The conditions for these regimens have been optimized for temperature and duration to ensure complete deprotection while maximizing the recovery of the fluorescently labeled oligonucleotide.
The following table summarizes the recommended deprotection conditions for 5-TAMRA labeled oligonucleotides that have been shown to maintain dye stability.
| Deprotection Reagent Composition | Temperature | Duration | Reference(s) |
| tert-Butylamine / Methanol / Water (1:1:2, v/v/v) | 55 °C | Overnight | aatbio.comglenresearch.comnih.gov |
| tert-Butylamine / Methanol / Water (1:1:3, v/v/v) | 60 °C | 6 hours | lumiprobe.com |
| tert-Butylamine / Water (1:3, v/v) | 60 °C | 6 hours | glenresearch.comglenresearch.com |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | glenresearch.com |
Note: The use of potassium carbonate is typically recommended when UltraMILD DNA phosphoramidites have been used for the synthesis. aatbio.comglenresearch.com
Post-Synthetic Deprotection Regimens for 5-TAMRA Labeled Oligonucleotides
Development of Mild Deprotection Strategies for Preserving 5-TAMRA Integrity
The conjugation of 5-carboxytetramethylrhodamine (5-TAMRA) to oligonucleotides necessitates careful consideration of the deprotection strategies employed following solid-phase synthesis. Standard deprotection methods, often involving harsh alkaline conditions such as concentrated ammonium hydroxide, can lead to the degradation of the TAMRA dye lumiprobe.combiosearchtech.com. This sensitivity has driven the development of milder deprotection protocols to ensure the integrity of the fluorophore is maintained.
One of the primary challenges is the lability of the TAMRA molecule to strong bases biosearchtech.com. Consequently, the use of aqueous ammonia and other sterically non-hindered primary amines is strongly discouraged as they can cause complete and irreversible degradation of the dye lumiprobe.com. To circumvent this issue, alternative deprotection cocktails have been developed. A widely adopted method involves the use of a mixture of tert-butylamine, methanol, and water. Specific ratios and conditions have been explored to optimize deprotection efficiency while preserving the TAMRA label. For instance, a mixture of tert-butylamine/methanol/water (1:1:2, v/v/v) has been used for deprotection at 70°C for 2.5 hours biosearchtech.com. Another variation utilizes a 1:1:3 (v/v/v) ratio of tert-butylamine:methanol:water for 6 hours at 60°C lumiprobe.com. A simpler mixture of tert-butylamine and water (1:3, v/v) for 6 hours at 60°C has also been found to be effective glenresearch.comglenresearch.com. These conditions are designed to be sufficiently basic to remove the protecting groups from the nucleobases and the phosphate backbone without significantly damaging the TAMRA moiety.
The choice of protecting groups for the nucleobases themselves is also a critical factor. To facilitate milder deprotection, "UltraMild" monomers are often employed in conjunction with TAMRA phosphoramidite glenresearch.comscribd.com. These monomers utilize more labile protecting groups, such as phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and isobutyryl (iBu) or dimethylformamidine (dmf) for dG, which can be removed under less stringent conditions than the standard benzoyl (Bz) and isobutyryl (iBu) groups.
An even gentler approach, termed "Ultra-UltraMild," combines the use of Q-supports with UltraMild monomers, allowing for deprotection with very mild reagents like 0.05 M potassium carbonate in methanol glenresearch.comscribd.com. This strategy is particularly beneficial when dealing with highly sensitive modifications.
The following table summarizes various mild deprotection strategies that have been developed to preserve the integrity of 5-TAMRA during oligonucleotide synthesis.
| Deprotection Reagent | Conditions | Monomer Compatibility | Reference |
| tert-Butylamine/Methanol/Water (1:1:2, v/v/v) | 2.5 hours at 70°C | Mild Deprotection Monomers | biosearchtech.com |
| tert-Butylamine/Methanol/Water (1:1:3, v/v/v) | 6 hours at 60°C | Standard or Mild Monomers | lumiprobe.com |
| tert-Butylamine/Water (1:3, v/v) | 6 hours at 60°C | Standard Monomers (A, C, dmf-dG) | glenresearch.comglenresearch.com |
| 0.05 M Potassium Carbonate in Methanol | 4 hours at Room Temperature | UltraMild Monomers with UltraMild Cap A | glenresearch.com |
It is important to note that even with these milder methods, a small amount of TAMRA degradation may still occur, which can typically be removed during the final purification of the oligonucleotide biosearchtech.com. The selection of the optimal deprotection strategy depends on the specific oligonucleotide sequence, the presence of other sensitive modifications, and the type of nucleobase-protecting groups used in the synthesis.
Site-Specific Incorporation Methodologies of 5-TAMRA into Nucleic Acids
The ability to introduce fluorescent labels at specific positions within a nucleic acid sequence is fundamental for a wide range of molecular biology applications. For the 5-TAMRA fluorophore, several well-established methodologies utilizing phosphoramidite chemistry have been developed to achieve site-specific incorporation at the 5'-end, 3'-end, or internal positions of an oligonucleotide.
Strategies for 5'-End Labeling of Oligonucleotides
The most direct and common method for introducing 5-TAMRA at the 5'-terminus of a synthetic oligonucleotide is through the use of a 5-TAMRA phosphoramidite reagent during the final coupling step of solid-phase synthesis lumiprobe.com. This phosphoramidite contains the TAMRA dye attached to a phosphoramidite moiety, allowing it to be coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain using standard automated DNA/RNA synthesis protocols.
The synthesis of such phosphoramidites typically involves conjugating 5-carboxy TAMRA to a suitable linker containing a hydroxyl group, which is then phosphitylated. For example, 5-carboxy TAMRA can be conjugated to 4-hydroxypiperidine, and the resulting alcohol is then treated with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to yield the phosphoramidite reagent nih.gov. This reagent is then introduced in the final cycle of the automated synthesis. A standard coupling time of around 7.5 minutes is typically employed lumiprobe.com.
Following the coupling reaction, an acetylation (capping) step is crucial to prevent the formation of byproducts during the subsequent deprotection step. It has been observed that without this capping step, cleavage and deprotection with an aqueous tert-butylamine cocktail can lead to a side product where tert-butylamine has been incorporated, resulting in a loss of the TAMRA chromophore nih.gov. A 5-minute acetylation step after coupling has been shown to completely suppress the formation of this byproduct nih.gov.
Approaches for Internal Labeling within Oligonucleotide Sequences
Incorporating 5-TAMRA at an internal position within an oligonucleotide sequence requires a different strategy. This is typically achieved by using a modified nucleoside phosphoramidite where the TAMRA dye is attached to the nucleobase. For instance, a TAMRA-labeled deoxyuridine (dU) or deoxythymidine (dT) phosphoramidite can be synthesized and used in place of a standard T phosphoramidite at the desired position during oligonucleotide synthesis.
The synthesis of these modified phosphoramidites involves linking the 5-carboxy TAMRA to an amino-linker attached to the C5 position of the pyrimidine base. This linker provides spatial separation between the fluorophore and the nucleobase, minimizing potential interference with hybridization. The resulting modified nucleoside is then converted into a phosphoramidite for use in automated DNA synthesis.
Utilization of TAMRA CPG Supports for 3'-End Oligonucleotide Labeling
For labeling the 3'-end of an oligonucleotide, the most common method is the use of a solid support, typically Controlled Pore Glass (CPG), that is pre-derivatized with the TAMRA dye. The synthesis of the oligonucleotide then begins from this modified support, with the first nucleoside phosphoramidite being coupled to a hydroxyl group on the TAMRA-linker attached to the CPG.
These 3'-TAMRA CPG supports are commercially available and often feature a glycolate linker, which is designed for use with mild deprotection conditions necessary to preserve the integrity of the TAMRA dye biosearchtech.com. The use of a 1000 Å pore size CPG is suitable for the synthesis of longer and more highly modified oligonucleotides biosearchtech.com. As the oligonucleotide is synthesized in the 3' to 5' direction, the TAMRA moiety remains attached to the support and, upon cleavage, becomes the 3'-terminal modification of the final product.
The following table provides a summary of the methodologies for site-specific incorporation of 5-TAMRA.
| Labeling Position | Methodology | Key Reagent |
| 5'-End | Final coupling step in solid-phase synthesis | 5-TAMRA Phosphoramidite |
| Internal | Incorporation during synthesis | TAMRA-modified Nucleoside Phosphoramidite (e.g., TAMRA-dT) |
| 3'-End | Initiation of synthesis from a modified support | 3'-TAMRA CPG |
Photophysical and Spectroscopic Research on 5 Tamra Conjugates
Fluorescence Characteristics of 5-TAMRA within Oligonucleotide Constructs
The fluorescence of 5-TAMRA is highly sensitive to its local environment, a characteristic that is particularly pronounced when it is attached to oligonucleotides. uni-duesseldorf.de The nucleic acid sequence and structure in the immediate vicinity of the dye can significantly modulate its emission properties.
Influence of Local Nucleic Acid Environment on Emission Properties
The quantum yield of 5-TAMRA can vary depending on whether it is attached to a single-stranded (ssDNA) or double-stranded (dsDNA) oligonucleotide. nih.gov This variation in fluorescence intensity can be so significant that it allows for the detection of thermal denaturation events using a single 5-TAMRA label. nih.gov The fluorescence of 5-TAMRA is known to be strongly quenched when conjugated to an aptamer, exhibiting complex fluorescence kinetics. nih.gov
Hybridization of a 5-TAMRA labeled oligonucleotide to its complementary strand can lead to either an increase or decrease in fluorescence intensity. nih.gov This effect is dependent on the specific nucleotide sequence and the position of the fluorophore within the oligonucleotide. nih.gov For instance, when 5-TAMRA is positioned near the 3'-end of an oligonucleotide that terminates with a guanine (B1146940) (dG) or cytosine (dC), a substantial quenching of fluorescence (up to 10-fold) is observed upon hybridization. nih.gov Conversely, if the dye is located at the 5'-end within the same sequence context, no such quenching upon hybridization occurs. nih.gov
Furthermore, the nature of the duplex end plays a role. A dG overhang quenches the fluorescence of a nearby 5-TAMRA less efficiently than a blunt-end dG-dC or dC-dG base pair. nih.gov When located internally within a double-stranded structure, a dG-dC base pair does not significantly affect the fluorescence of a nearby dye. nih.gov
The table below summarizes the influence of the local nucleic acid environment on 5-TAMRA fluorescence.
| Condition | Observed Effect on 5-TAMRA Fluorescence |
| Single-stranded vs. Double-stranded DNA | Quantum yield varies, allowing for denaturation detection. nih.gov |
| Conjugation to an aptamer | Strong quenching and complex kinetics are observed. nih.gov |
| Hybridization (general) | Intensity can increase or decrease depending on sequence and dye position. nih.gov |
| 3'-end labeling with terminal dG or dC | Up to 10-fold quenching upon hybridization. nih.gov |
| 5'-end labeling with terminal dG or dC | No significant quenching upon hybridization. nih.gov |
| dG overhang vs. blunt end dG-dC/dC-dG | Overhang is a less efficient quencher. nih.gov |
| Internal dG-dC base pair | No significant effect on nearby dye fluorescence. nih.gov |
Sequence-Dependent Fluorescence Quenching Mechanisms by Adjacent Nucleotides (e.g., Guanine Residues)
A well-documented phenomenon is the quenching of fluorescence by adjacent nucleotides, with guanine residues being particularly effective quenchers. nih.govnih.gov This quenching is attributed to photoinduced electron transfer (PeT) between the excited fluorophore and the nucleotide base, with guanine being a potent electron donor. nih.govunivie.ac.at The fluorescence of a 5-TAMRA-modified probe can be strongly quenched upon hybridization with a complementary strand containing guanine. nih.gov
Studies have shown that the presence of guanosine (B1672433) in a single-stranded oligonucleotide can quench the fluorescence of a nearby dye by less than two-fold. nih.gov Upon the formation of a duplex, this quenching effect is eliminated, leading to an increase in fluorescence. nih.gov This fluorescence enhancement is detectable when the fluorophore is positioned at least six nucleotides away from the terminal dG-dC base pair. nih.gov
Förster Resonance Energy Transfer (FRET) Applications and Theoretical Considerations with 5-TAMRA
5-TAMRA is a versatile dye in FRET-based assays, capable of acting as both a donor and an acceptor, though it is frequently used as an acceptor. genelink.comgenelink.com FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, and its efficiency is highly dependent on the distance between them, making it a "spectroscopic ruler" for measuring molecular distances. genelink.comwikipedia.org
Selection and Optimization of Donor-Acceptor Dye Pairs Utilizing 5-TAMRA
A common and effective FRET pair is 6-carboxyfluorescein (B556484) (6-FAM) as the donor and 5-TAMRA as the acceptor. genelink.comgenelink.com This pairing benefits from good spectral overlap between the emission spectrum of FAM and the absorption spectrum of TAMRA. genelink.combiosearchtech.com In this configuration, FAM is excited at its absorption maximum (around 492 nm), and if it is in close proximity to TAMRA, it can transfer its excitation energy, leading to TAMRA emission at its maximum (around 580 nm). genelink.comgenelink.com
The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a critical parameter for selecting FRET pairs. For the FAM/TAMRA pair, the R₀ value is typically in the range of 49-56 Å. aatbio.com Other dyes can also be paired with 5-TAMRA. For instance, Cyanine (B1664457) 3 (Cy3) can act as a donor for 5-TAMRA. nih.gov The choice of the donor should consider its quantum yield, as a higher quantum yield can lead to a greater FRET signal. aatbio.com
The table below provides examples of donor-acceptor pairs involving 5-TAMRA.
| Donor | Acceptor | Förster Distance (R₀) |
| 6-FAM | 5-TAMRA | 49-56 Å aatbio.com |
| Cyanine 3 (Cy3) | 5-TAMRA | Data not available in provided context |
| 5-TAMRA | Iowa Black RQ (IabRQ) | Data not available in provided context nih.gov |
| 5-TAMRA | QSY7 | Data not available in provided context researchgate.net |
| 5-TAMRA | Dabcyl | Data not available in provided context acs.org |
Methodologies for Maximizing FRET Efficiency in Probe Design
Maximizing FRET efficiency is crucial for the sensitivity of FRET-based assays. The efficiency (E) is defined by the equation E = R₀⁶ / (R₀⁶ + r⁶), where r is the actual distance between the donor and acceptor. biosearchtech.comaatbio.com Several factors can be optimized in probe design to maximize E:
Spectral Overlap: The emission spectrum of the donor must significantly overlap with the absorption spectrum of the acceptor. aatbio.com
Distance: The donor and acceptor must be in close proximity, typically between 10 and 100 Å. aatbio.com The inverse sixth power relationship means that even small changes in distance have a large impact on FRET efficiency. genelink.comwikipedia.org
Orientation: The relative orientation of the donor's emission dipole and the acceptor's absorption dipole affects efficiency. wikipedia.org
Quantum Yield: Selecting a donor with a high quantum yield and an acceptor with a high extinction coefficient will maximize the FRET signal. aatbio.com
In the context of oligonucleotide probes, the distance between the donor and acceptor can be controlled by the number of nucleotides separating them. For example, in TaqMan probes, the donor and acceptor are placed at opposite ends of the probe. genelink.com
Analysis of Intrinsic Fluorescence Contribution and Strategies for Background Signal Mitigation in FRET-Based Assays
A limitation of using fluorescent acceptors like 5-TAMRA is its own intrinsic fluorescence, which can contribute to background signal and potentially reduce the sensitivity of the assay. biosearchtech.combiosearchtech.com This is particularly problematic in multiplex assays where the emission spectra of different fluorophores may overlap. biosearchtech.com
Several strategies can be employed to mitigate background signal:
Use of Dark Quenchers: Non-fluorescent "dark" quenchers, such as Dabcyl or the QSY series of dyes, can be used as acceptors. biosearchtech.comresearchgate.netacs.org These molecules accept the energy from the donor but dissipate it as heat rather than light, thus eliminating the background fluorescence from the acceptor. cpcscientific.com
Time-Resolved FRET (TR-FRET): This technique uses long-lifetime lanthanide donors. A time delay between excitation and detection allows the short-lived background fluorescence from the sample and instrumentation to decay, resulting in a higher signal-to-noise ratio. cpcscientific.com
Appropriate Controls: Running control experiments, such as a donor-only sample and an acceptor-only sample, can help to quantify and subtract the background fluorescence.
Ratiometric Measurements: In FRET systems with a fluorescent acceptor, measuring the ratio of the acceptor emission to the donor emission can help to normalize for variations in probe concentration and excitation intensity, thereby reducing the impact of background fluctuations. aatbio.com
Photostability and Quantum Yield Investigations of 5-TAMRA Conjugates
The photophysical characteristics of 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) conjugates, particularly their photostability and fluorescence quantum yield, are critical determinants of their efficacy as fluorescent labels in various biochemical and cellular applications. Research has consistently demonstrated that while 5-TAMRA conjugates have a lower quantum yield compared to other common fluorophores like fluorescein (B123965), they possess superior photostability, which often results in brighter and more durable signals in microscopy and other fluorescence-based detection methods. genaxxon.comempbiotech.comempbiotech.com
5-TAMRA is known to produce a bright, orange-red fluorescence that is notably insensitive to pH changes. medchemexpress.comselleckchem.com This intrinsic photostability makes it a reliable fluorophore for studies that may involve acidic cellular compartments. genaxxon.comempbiotech.comempbiotech.com The dye is efficiently excited by common laser lines, such as the 543 nm line of green He-Ne lasers and the 546 nm spectral line from mercury-arc lamps, which are standard in most fluorescence microscopes. genaxxon.comempbiotech.comempbiotech.com
The fluorescence quantum yield (Φ) of 5-TAMRA and its conjugates is a measure of the efficiency of the fluorescence process. For the amine-reactive N-hydroxysuccinimide (NHS) ester of 5-TAMRA, the quantum yield is reported to be approximately 0.1. rndsystems.comtocris.comrndsystems.com Generally, the quantum yield of TAMRA conjugates is about one-fourth that of fluorescein conjugates. genaxxon.comempbiotech.comempbiotech.com Despite this lower quantum yield, the high extinction coefficient and excellent photostability of TAMRA conjugates often lead to them appearing brighter and lasting longer under continuous illumination than their fluorescein counterparts. genaxxon.comempbiotech.com
Table 1: Photophysical Properties of 5-TAMRA NHS Ester
| Property | Value | Source |
|---|---|---|
| Excitation Maximum (λabs) | 541-546 nm | rndsystems.comtocris.comrndsystems.com |
| Emission Maximum (λem) | 567-580 nm | rndsystems.comtocris.comrndsystems.com |
| Quantum Yield (Φ) | 0.1 | rndsystems.comtocris.comrndsystems.com |
| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | rndsystems.comtocris.comrndsystems.com |
Research into 5-TAMRA conjugated to oligonucleotides has revealed that the local molecular environment can significantly influence its fluorescence properties. Specifically, the fluorescence quantum yield of 5-TAMRA has been shown to be related to the presence of adjacent guanine (dG) nucleosides in the oligonucleotide sequence. medchemexpress.comresearchgate.net This interaction can lead to quenching of the dye's fluorescence, a factor that is important in the design of nucleic acid probes.
Furthermore, studies on a bioreducible thiol-containing TAMRA dimer have shown that the formation of a disulfide bond between two TAMRA molecules leads to a significant quenching of fluorescence, with an intensity reduction of over 93%. nih.gov This property can be exploited for developing reporter molecules that signal changes in the local redox environment. nih.gov The photophysical properties of the dye are generally retained upon covalent attachment to biomolecules such as oligonucleotides, ensuring its utility in labeled probes. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-Carboxytetramethylrhodamine (5-TAMRA) |
| 5-TAMRA N-hydroxysuccinimide ester (5-TAMRA NHS) |
| Fluorescein |
Advanced Probe Design and Functionalization Strategies
Development of Dual-Labeled Oligonucleotide Probes
Dual-labeled probes are a cornerstone of quantitative real-time PCR (qPCR) and other nucleic acid detection assays. sigmaaldrich.com These probes are single-stranded oligonucleotides modified with a reporter fluorophore and a quencher molecule. sigmaaldrich.com The quencher suppresses the reporter's fluorescence when the probe is intact. sigmaaldrich.com During PCR, the 5' to 3' exonuclease activity of DNA polymerase cleaves the probe after it hybridizes to the target sequence, separating the reporter from the quencher and generating a detectable fluorescent signal proportional to the amount of amplified product. sigmaaldrich.combiocat.com
5-TAMRA, a derivative of rhodamine, is a versatile fluorescent dye that can function as either a reporter or a quencher in dual-labeled probes. genelink.combiosearchtech.com Its utility stems from its distinct spectral properties, with an absorption maximum around 546-565 nm and an emission maximum near 580 nm. genelink.comrndsystems.com
A primary design principle for these systems is based on Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule (quencher). genelink.com The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to their proximity. genelink.com For effective FRET-based quenching, the emission spectrum of the donor must overlap significantly with the absorption spectrum of the acceptor. scispace.com
A classic and widely used FRET pair consists of 6-carboxyfluorescein (B556484) (6-FAM) as the reporter dye and 5-TAMRA as the acceptor/quencher. genelink.comlumiprobe.com FAM, with an emission maximum around 517-521 nm, has excellent spectral overlap with TAMRA's absorption spectrum. genelink.comscispace.com In this configuration, when the probe is intact, the FAM and TAMRA moieties are in close proximity, and the energy from an excited FAM molecule is transferred to TAMRA, quenching the FAM fluorescence. genelink.com
While effective, a drawback of using TAMRA as a quencher is that it is itself fluorescent, which can contribute to background signal and potentially lower the sensitivity of an assay. biosearchtech.comscispace.comyoutube.com This has led to the development of non-fluorescent or "dark" quenchers, such as the Black Hole Quencher (BHQ) dyes, which dissipate the absorbed energy as heat rather than light. scispace.comidtdna.com Despite this, TAMRA remains a popular choice, particularly in multiplex assays where its own fluorescence can be utilized. thermofisher.com
| Parameter | 5-TAMRA (as NHS Ester) | Reference(s) |
| Excitation Maximum (λabs) | 546 nm | rndsystems.com |
| Emission Maximum (λem) | 580 nm | rndsystems.com |
| Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | rndsystems.com |
| Common FRET Donor | 6-Carboxyfluorescein (FAM) | genelink.comlumiprobe.com |
| Quenching Mechanism | FRET | sigmaaldrich.comgenelink.com |
| Reactive Group for Conjugation | Phosphoramidite (B1245037), NHS ester | rndsystems.comlumiprobe.com |
This table summarizes the key photophysical properties and design parameters for incorporating 5-TAMRA into reporter-quencher systems.
The placement of 5-TAMRA within an oligonucleotide probe is critical for modulating assay performance. In typical dual-labeled hydrolysis probes, the reporter (e.g., FAM) is placed at the 5'-end and the quencher (TAMRA) at the 3'-end. sigmaaldrich.comthermofisher.com This spatial separation upon probe cleavage ensures a robust increase in fluorescence. The typical length for these probes is between 20 and 30 bases to ensure efficient quenching when the probe is intact. biocat.com
However, the intrinsic fluorescence of TAMRA can be a limiting factor. Furthermore, to achieve the necessary melting temperature (Tm) for PCR, probes quenched with TAMRA may need to be longer (30 to over 40 base pairs). youtube.comthermofisher.com These longer probes can sometimes exhibit reduced specificity, as they may tolerate mismatches and bind to non-target sequences, leading to erroneous signals. youtube.com
To enhance specificity, shorter probes are often preferred. This can be achieved by using modifications that increase the probe's melting temperature, such as incorporating a Minor Groove Binder (MGB). youtube.com Shorter probes are more sensitive to mismatches, increasing the accuracy of allele discrimination and SNP detection. sigmaaldrich.comyoutube.com
Internal labeling with 5-TAMRA is another strategic option. genelink.com The fluorophore can be linked to the 5' position of an internal thymidine (B127349) base via a linker arm. nih.gov This allows for more precise control over the distance between the reporter and quencher, potentially optimizing FRET efficiency. However, studies have shown that the fluorescence quantum yield of TAMRA can be influenced by adjacent nucleotides, particularly guanosine (B1672433) (dG) residues, which are known to quench fluorescence. researchgate.netbiosearchtech.com Therefore, the sequence context surrounding an internal 5-TAMRA label must be carefully considered during probe design to maximize signal.
Spacer Arm Integration in 5-TAMRA Conjugation to Oligonucleotides
The length of the spacer arm is a critical design parameter. A structural study of prostate-specific membrane antigen (PSMA) revealed a deep, funnel-shaped active site, suggesting that a sufficiently long spacer is needed for a conjugated molecule to project beyond the protein surface. nih.gov Research on fluorescent inhibitors has shown that spacer length directly affects inhibitory potency, binding modes, and fluorescence intensity. nih.govnih.gov
In one study, three fluorescent inhibitors with different spacer lengths were synthesized. The results, summarized below, demonstrated a clear spacer length-dependent effect on both binding affinity (IC50) and fluorescence. nih.gov While the shortest spacer resulted in high binding affinity, the fluorophore was likely buried within the target's binding cavity, leading to fluorescence quenching. nih.gov A longer spacer, in contrast, allowed the fluorophore to be more remote from the protein surface, making it more accessible and resulting in a stronger fluorescent signal. nih.gov
| Probe Construct | Spacer Type/Length | Inhibitory Potency (IC₅₀) | Relative Fluorescence Intensity | Reference(s) |
| FAM-CTT-54 | Short | 0.41 nM | Low | nih.gov |
| FAM-X-CTT-54 | Intermediate | 0.35 nM | High | nih.gov |
| FAM-PEG₈-CTT-54 | Long (PEG) | 1.93 nM | Medium | nih.govnih.gov |
This table illustrates the impact of spacer length on the performance of fluorescently labeled inhibitors. These principles are directly applicable to the design of 5-TAMRA probes for similar target interaction studies.
Similarly, in the context of FRET, the distance between the donor and acceptor dyes, which is controlled by the oligonucleotide sequence and any integrated spacers, is paramount. Studies on energy transfer primers with a (6-FAM)dTn(6-TAMRA) structure, where 'n' represents the number of thymidine bases acting as a spacer, have been conducted to systematically evaluate the effect of separation distance on FRET efficiency. researchgate.net
The chemical nature of the spacer is as important as its length. Spacers can be broadly categorized as hydrophobic (e.g., alkyl chains like C3, C6, C12) or hydrophilic (e.g., polyethylene (B3416737) glycol (PEG) based spacers). biosyn.combiomers.net
Hydrophilic spacers, such as triethylene glycol (Spacer 9) and hexa-ethyleneglycol (HEG or Spacer 18), are particularly advantageous for biological applications. biosearchtech.combiomers.netidtdna.com They offer several benefits:
Improved Solubility: Hydrophilic spacers can enhance the aqueous solubility of the oligonucleotide conjugate. glenresearch.com
Reduced Non-Specific Interactions: By creating a hydration layer, PEG-based spacers can minimize non-specific binding of the probe to surfaces or proteins, thereby reducing background signal. nih.gov
Enhanced Biocompatibility: PEG linkers are well-known for improving the biocompatibility of conjugated molecules. nih.gov
Increased Flexibility: These spacers provide rotational freedom and flexibility, which can help the attached fluorophore overcome spatial limitations and interact effectively with its target or FRET partner. biosearchtech.comnih.gov This is particularly useful in complex probe formats like Scorpion® primers, where a flexible HEG spacer allows the probe to bend and hybridize to the newly synthesized amplicon. biosearchtech.com
Minimized Quenching: Spacers can distance 5-TAMRA from the oligonucleotide itself, which is important as certain sequences (e.g., G-rich regions) are known to quench fluorescence. biosearchtech.com
The use of a hydrophilic triethylene glycol (TEG) spacer has been reported in the synthesis of 5'-Amino-Modifiers and 6-FAM phosphoramidites, highlighting their utility in creating functionalized oligonucleotides with improved properties. glenresearch.com These spacers can be incorporated multiple times to precisely control the length of the spacer arm, providing a modular approach to optimizing probe design for specific applications. biosyn.comidtdna.com
Comparative Analysis and Future Research Directions
Comparative Studies of 5-TAMRA with Other Fluorescent Dyes and Quenchers
5-TAMRA is a well-established rhodamine-based dye frequently used for labeling oligonucleotides. lumiprobe.com Its performance is best understood in comparison to other dyes and quenchers it is often paired with in various biochemical assays.
Fluorescence Resonance Energy Transfer (FRET) is a fundamental mechanism underpinning many modern biological assays, including real-time quantitative PCR (qPCR). genelink.com FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. peptide.comnih.gov The efficiency of this transfer is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. cpcscientific.com
5-TAMRA, with an absorption maximum around 546-565 nm and an emission maximum near 580 nm, is an effective FRET acceptor for several commonly used donor dyes. genelink.comrndsystems.com Its absorption spectrum shows significant overlap with the emission spectra of fluorophores such as 6-FAM (fluorescein), HEX, TET, and JOE, making these common pairings in dual-labeled probes. genelink.combiosearchtech.com In a typical 6-FAM/TAMRA FRET pair, the 6-FAM donor is excited at approximately 492 nm, and it transfers energy to the TAMRA acceptor, which then emits light at its characteristic wavelength of about 580 nm. genelink.com
However, a notable limitation of TAMRA is its own intrinsic fluorescence, which can contribute to background signal. biosearchtech.com Furthermore, its relatively broad emission spectrum can be a drawback for multiplexing applications, where multiple distinct fluorescent signals must be resolved simultaneously. biosearchtech.com This broadness can lead to signal bleed-through into the detection channels of other fluorophores, complicating data analysis. Quenchers with broad absorption but no native fluorescence, such as the QSY series, can be effective partners for TAMRA. For instance, the emission spectrum of TAMRA has a significant overlap with the absorption spectrum of the QSY7 quencher, creating an effective FRET pair. nih.gov
| Dye/Quencher | Excitation Max (λabs) (nm) | Emission Max (λem) (nm) | Common FRET Pairing Role |
|---|---|---|---|
| 5-TAMRA | ~546 | ~580 | Acceptor/Quencher |
| 6-FAM | ~492 | ~521 | Donor |
| HEX | ~535 | ~556 | Donor |
| TET | ~521 | ~536 | Donor |
| JOE | ~520 | ~548 | Donor |
| QSY7 | ~560 | None | Quencher (Acceptor) |
The chemical properties of 5-TAMRA define its utility across different biological applications. It is recognized for its pH-insensitive quantum yield, excellent photostability, and chemical stability under physiological conditions. nih.gov
Advantages:
Versatility in qPCR: In probe-based qPCR assays like TaqMan probes, 5-TAMRA serves as a classic quenching moiety for reporters like 6-FAM. When the probe is intact, TAMRA quenches the FAM fluorescence. Upon probe degradation by Taq polymerase during amplification, the dye and quencher are separated, leading to an increase in reporter fluorescence. genelink.com
FRET and Hybridization Probes: As a fluorescent reporter itself, 5-TAMRA is used to label DNA oligos for hybridization studies and to investigate the structure and function of DNA, RNA, and protein-oligonucleotide complexes. genelink.com
Chemical Stability: The TAMRA fluorophore is chemically stable under physiological conditions, which is advantageous for in-vivo and in-vitro assays. nih.gov
Limitations:
Deprotection Sensitivity: The TAMRA dye is not stable against strong bases like ammonium (B1175870) hydroxide, which is commonly used in standard oligonucleotide deprotection. This necessitates the use of milder deprotection cocktails and compatible, fast-deprotecting phosphoramidites during synthesis to prevent dye degradation. lumiprobe.combiosearchtech.com
Multiplexing Challenges: As mentioned, its broad emission spectrum limits its use in high-level multiplexing assays where minimal spectral overlap between different dyes is critical. biosearchtech.com
| Assay Format | Advantages of 5-TAMRA | Limitations of 5-TAMRA |
|---|---|---|
| Real-Time PCR (e.g., TaqMan Probes) | Effective quencher for common reporters (FAM, HEX, etc.); well-established FRET partner. genelink.combiosearchtech.com | Inherent fluorescence can increase background signal compared to dark quenchers. biosearchtech.com |
| Fluorescence Resonance Energy Transfer (FRET) | Good spectral overlap with many donor dyes; stable under physiological conditions. genelink.comnih.gov | Broad emission may interfere with detection of other fluorophores in multi-color FRET. biosearchtech.com |
| Fluorescence Microscopy / Hybridization Probes | High photostability and bright fluorescence. nih.gov | Requires specific synthesis and deprotection protocols to prevent degradation. lumiprobe.com |
Isomeric Differentiation Research: 5-TAMRA versus 6-TAMRA
Carboxytetramethylrhodamine is typically synthesized as a mixture of two structural isomers, the 5- and 6-isomers. While often used as a mix, pure isomers are preferred for applications where reproducibility is critical, as the minor positional difference between them can affect the biological and photophysical properties of the resulting conjugates. interchim.fr
Research comparing the two isomers once conjugated to oligonucleotides has found that their primary absorption and emission spectra are largely similar. researchgate.net This suggests that for many standard applications, the choice between the 5- and 6-isomer may not dramatically alter the fundamental spectral characteristics.
However, subtle differences can become significant. The local chemical environment created by the point of attachment can influence the dye's quantum yield and stability. Studies have noted that the fluorescence quantum yield of TAMRA-labeled oligonucleotides can be influenced by adjacent nucleosides, particularly guanine (B1146940) (dG) residues which can cause quenching. researchgate.net While this effect is common to both isomers, the precise spatial arrangement and resulting electronic interaction could differ slightly due to the different linker positions. Furthermore, research on TAMRA dimers has suggested that using isomerically pure starting material, rather than a mixture, could lead to enhanced spectral properties, indicating that isomeric purity can be a factor in performance. nih.gov
Despite similar spectra, a functional preference for each isomer has emerged in labeling different types of biomolecules. The 6-isomer is often recommended for labeling nucleotides, while the 5-isomer is frequently preferred for conjugating to peptides and proteins. interchim.fr This distinction has implications for the synthesis of oligonucleotide probes.
The synthesis of a 5'-TAMRA-labeled oligonucleotide using a phosphoramidite (B1245037) reagent, such as 5-[N-pipyridyl-4-O-(2-cyanoethyl diisopropylphosphoramidite)]-Tamra carboxamide, has been specifically detailed for the 5-isomer. nih.gov The choice of isomer can influence the efficiency of the coupling reaction during solid-phase synthesis and the stability of the final conjugate. The precise location of the linkage arm (at the 5- or 6-position of the rhodamine core) can affect the orientation and flexibility of the dye when attached to the terminus of an oligonucleotide. This can, in turn, impact its interaction with a paired donor dye in a FRET probe, potentially leading to minor but measurable differences in quenching efficiency or FRET signal. For highly sensitive or quantitative assays, such small variations can affect reproducibility and performance, making the selection of a specific, pure isomer a critical parameter. interchim.fr
Emerging Research Avenues for TAMRA Phosphoramidite, 5-isomer
The continuous demand for more sensitive and robust molecular tools ensures ongoing research into established fluorophores like 5-TAMRA. Several emerging avenues promise to expand its application.
Novel Quenching Systems: Research into TAMRA/TAMRA self-quenching demonstrates that when two TAMRA moieties are brought into close proximity, they can form a ground-state complex that efficiently quenches the fluorescence of both molecules. nih.gov This principle can be exploited to design novel activatable probes for enzyme activity assays, where cleavage of a linker separating two TAMRA molecules results in a "turn-on" fluorescent signal.
Advanced Biomolecular Conjugates: The development of trimer phosphoramidite technologies, which facilitate the synthesis of longer and more complex oligonucleotides with high precision, opens new possibilities for incorporating dyes like 5-TAMRA into sophisticated nucleic acid-based drugs and diagnostics. huarenscience.com
Enhanced Probe Design: There is ongoing work to create TAMRA derivatives with improved properties. For example, incorporating long, hydrophilic spacers (like PEG linkers) between the 5-TAMRA dye and the phosphoramidite can improve conjugation efficiency, increase the fluorescence of the final conjugate, and reduce aggregation. interchim.fr
Thiol-Reactive Dimers: The synthesis of thiol-containing TAMRA dimers has shown that covalent dimer formation can lead to more significant quenching and distinct spectral properties compared to non-covalent dimers. nih.gov This opens up possibilities for creating bioreducible probes that respond to the redox environment within a cell.
These research directions highlight a shift from using 5-TAMRA as a simple label to engineering it into more complex and functional molecular systems for advanced biological sensing and therapeutic applications.
Exploration of Novel Bioconjugation Chemistries for Diverse Substrates
The traditional method of incorporating 5-TAMRA into oligonucleotides is through phosphoramidite chemistry on an automated synthesizer. lumiprobe.com However, research is expanding to include more versatile and efficient bioconjugation strategies to label a wider array of substrates under milder conditions.
One of the most promising areas is the use of bioorthogonal chemistry . biosyn.com These reactions occur with high specificity and efficiency in complex biological environments without interfering with native biochemical processes. biosyn.comescholarship.org For TAMRA, this is often achieved by using derivatives like 5-TAMRA azide (B81097) or 5-TAMRA alkyne . lumiprobe.combuyolig.comthermofisher.com These can be "clicked" onto molecules containing a complementary alkyne or azide group, respectively. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of such a click reaction. abpbio.com A key advantage is the ability to perform labeling post-synthesis on sensitive substrates that may not withstand the conditions of oligonucleotide synthesis. genelink.com Another powerful bioorthogonal method is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene), which boasts exceptionally fast reaction rates without the need for a potentially toxic copper catalyst. rsc.orgillinois.edu
Enzymatic ligation presents another frontier for creating long, site-specifically labeled oligonucleotides that are challenging to produce via direct chemical synthesis. nih.govresearchgate.net Enzymes like T4 DNA ligase can join a 5-TAMRA-labeled oligonucleotide to another DNA or RNA strand with high fidelity. researchgate.netnih.gov This approach is particularly useful for constructing complex probes or for applications where the integrity of long nucleic acid strands is paramount. nih.gov Researchers have developed methods using rolling circle amplification to enzymatically produce large quantities of oligonucleotides with specific modifications. nih.govnih.gov
Additionally, thiol-reactive chemistries using reagents like MTS-5-TAMRA (methanethiosulfonate) allow for the specific labeling of cysteine residues in proteins, expanding the utility of TAMRA beyond nucleic acids. biotium.com
Table 1: Comparison of Bioconjugation Chemistries for TAMRA Labeling
| Chemistry Type | TAMRA Reagent | Substrate | Key Advantages |
|---|---|---|---|
| Phosphoramidite Chemistry | 5-TAMRA phosphoramidite | Oligonucleotides | Automated, site-specific incorporation during synthesis. lumiprobe.com |
| Click Chemistry (CuAAC) | 5-TAMRA azide / alkyne | Alkyne/azide-modified oligos, proteins, etc. | High efficiency, bioorthogonal, mild reaction conditions. abpbio.com |
| Click Chemistry (IEDDA) | Tetrazine-TAMRA | trans-cyclooctene modified molecules | Extremely fast, catalyst-free, bioorthogonal. rsc.orgillinois.edu |
| Enzymatic Ligation | 5'-phosphorylated TAMRA-oligo | DNA/RNA strands | High fidelity for long substrates, biologically relevant. researchgate.netnih.gov |
| Amine Labeling | 5-TAMRA NHS ester | Primary amines (e.g., on proteins, amino-modified oligos) | Post-synthesis labeling of diverse molecules. genelink.comrndsystems.com |
| Thiol Labeling | MTS-5-TAMRA | Thiols (e.g., cysteine residues) | Specific labeling of proteins at cysteine sites. biotium.com |
Integration into Advanced Molecular Imaging Techniques beyond Conventional Microscopy
The favorable photophysical properties of 5-TAMRA, including its brightness and photostability, have cemented its role in conventional fluorescence microscopy and qPCR. medchemexpress.com However, its integration into more advanced imaging modalities is pushing the boundaries of what can be visualized at the molecular level.
Super-Resolution Microscopy (SRM) techniques bypass the diffraction limit of light, offering unprecedented spatial resolution.
Stochastic Optical Reconstruction Microscopy (STORM) and related methods like dSTORM utilize the photoswitching properties of fluorophores to localize single molecules with high precision. Probes labeled with TAMRA have been successfully used in dSTORM imaging to reveal the nanoscale organization of cellular structures. rsc.orgthermofisher.com
Stimulated Emission Depletion (STED) Microscopy achieves super-resolution by using a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot. nih.govnih.gov While dyes like Alexa Fluor 594 are commonly cited, the spectral properties of TAMRA make it a candidate for STED imaging, provided its photostability holds up to the high-intensity depletion laser. nih.gov
Photoactivated Localization Microscopy (PALM) is conceptually similar to STORM but traditionally uses photoactivatable fluorescent proteins. wikipedia.org The principles of stochastic activation and localization are fundamental to both techniques. wikipedia.org
Beyond SRM, TAMRA-labeled probes are valuable in other advanced fluorescence microscopy techniques:
Fluorescence Lifetime Imaging Microscopy (FLIM) measures the time a fluorophore spends in the excited state before emitting a photon. picoquant.comyoutube.com This lifetime is sensitive to the molecule's local environment but independent of its concentration, making FLIM a robust method for studying molecular interactions, protein-protein binding, and cellular microenvironments. nih.govnih.gov Probes using TAMRA can report on enzymatic activity or biomolecular binding through changes in their fluorescence lifetime. nih.govnih.gov
Fluorescence Correlation Spectroscopy (FCS) analyzes fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescently labeled particles. psu.edu FCS has been used with TAMRA as a probe to study the dynamics of molecules in complex solutions and gels, providing insights into viscosity and molecular crowding at the nanoscale. psu.edunih.gov
Development of Next-Generation Probe Designs for Enhanced Analytical Performance
Ongoing research aims to overcome the inherent limitations of standard fluorescent probes by engineering novel designs with superior performance characteristics.
A key area of development is the creation of fluorogenic probes . These probes are designed to be non-fluorescent or dimly fluorescent in their unbound state but become brightly fluorescent upon binding to their target. This "turn-on" mechanism dramatically increases the signal-to-noise ratio by reducing background from unbound probes, which is particularly important for no-wash, live-cell imaging. biorxiv.org One strategy involves modifying the rhodamine core to shift the equilibrium from the fluorescent zwitterionic form to a non-fluorescent, cell-permeable spirolactam. biorxiv.orgmpg.de Binding to an intracellular target can then shift the equilibrium back, activating the fluorescence. mpg.de
For applications like qPCR, probe performance has been enhanced by replacing TAMRA as a quencher with non-fluorescent quenchers such as Black Hole Quenchers (BHQ) or Dabcyl. genelink.com TAMRA itself is fluorescent, which can contribute to background noise and limit multiplexing capability. thermofisher.com Using a dark quencher eliminates this background fluorescence, leading to increased assay sensitivity and a wider dynamic range. biocat.com
Probe specificity and hybridization dynamics have also been improved. For instance, TaqMan MGB probes incorporate a minor groove binder (MGB) at the 3' end. The MGB increases the melting temperature (Tm) of the probe, allowing for the design of shorter, more specific probes compared to traditional, longer TAMRA-quenched probes. thermofisher.com Shorter probes are better at discriminating against single-base mismatches, which is critical for applications like SNP genotyping.
Finally, enhancing the intrinsic photophysical properties of the dye is a continuous goal. This includes efforts to increase the fluorescence quantum yield and improve photostability to resist photobleaching during long or intense imaging experiments. nih.govnih.gov Strategies may involve chemical modifications to the core dye structure to provide resistance to photo-oxidative damage. nih.gov
Table 2: Next-Generation Probe Design Strategies
| Design Strategy | Principle | Advantage | Example |
|---|---|---|---|
| Fluorogenic Probes | Probe is "off" until it binds to its target, then turns "on". | Reduced background, higher signal-to-noise, suitable for no-wash imaging. | MaP probes based on the rhodamine spirolactam equilibrium. mpg.de |
| Dark Quenchers | Replace fluorescent quencher (TAMRA) with a non-fluorescent one. | Lower background, increased sensitivity and multiplexing in qPCR. | FAM-BHQ1 probes. biocat.com |
| Minor Groove Binders (MGB) | Addition of an MGB moiety to the probe. | Increased probe Tm, allowing for shorter, more specific probes. | TaqMan MGB probes. thermofisher.com |
| Enhanced Photostability | Chemical modification of the fluorophore structure. | Longer imaging times, resistance to high-intensity lasers (e.g., in SRM). | Introduction of electron-withdrawing groups to cyanine (B1664457) dyes. nih.gov |
Q & A
Basic Research Questions
Q. What synthesis protocols are recommended for incorporating TAMRA phosphoramidite, 5-isomer into oligonucleotides?
- Methodological Answer : Use solid-phase synthesis with coupling times optimized for rhodamine derivatives. Activate the phosphoramidite with 5-(ethylthio)-1H-tetrazole (900 s coupling time for stable integration) and employ UltraMILD deprotection (e.g., 0.05 M K₂CO₃ in methanol for 24–48 hours at room temperature) to prevent dye degradation . Post-synthesis, purify via reverse-phase HPLC to resolve labeled oligonucleotides from truncated sequences.
Q. Why is isomer specificity critical for TAMRA phosphoramidite in fluorescence applications?
- Methodological Answer : The 5-isomer exhibits distinct spectral properties (λₑₘ = 563 nm) compared to the 6-isomer, which can alter Förster Resonance Energy Transfer (FRET) efficiency in dual-labeled probes like TaqMan assays. Validate isomer purity using HPLC-MS or NMR to ensure >95% 5-isomer content, as minor impurities can skew fluorescence quantification .
Q. How should researchers handle stability challenges during TAMRA-labeled oligonucleotide synthesis?
- Methodological Answer : Avoid exposure to primary amines and basic conditions during deprotection. For long-term storage, lyophilize labeled oligonucleotides and store at -20°C in amber vials. Use MALDI-TOF mass spectrometry to confirm structural integrity post-synthesis .
Advanced Research Questions
Q. What experimental strategies resolve conflicting data on TAMRA fluorescence quenching in FRET-based assays?
- Methodological Answer : Discrepancies often arise from improper pairing with donor dyes (e.g., FAM) or pH-dependent quenching. Optimize buffer conditions (pH 7.0–8.5) and validate FRET efficiency via time-resolved fluorescence measurements. Compare results with orthogonal methods like gel electrophoresis or single-molecule imaging to confirm probe functionality .
| Parameter | Optimal Range | Impact on FRET |
|---|---|---|
| Donor-Acceptor Distance | 3–6 nm | Distance >6 nm reduces efficiency |
| pH | 7.0–8.5 | Acidic pH quenches TAMRA emission |
| Buffer Ionic Strength | 100–150 mM KCl | High salt reduces non-specific binding |
Q. How can researchers achieve high-yield isomer separation during TAMRA phosphoramidite synthesis?
- Methodological Answer : Modify reaction conditions to suppress regio-isomer formation. For example, increase reactant concentration to 0.15–0.18 M in THF to eliminate 6-isomer byproducts during silylation steps. Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water with 0.1% TFA) for final purification .
Q. What comparative advantages does TAMRA phosphoramidite offer over NHS ester labeling for oligonucleotide probes?
- Methodological Answer : Phosphoramidite-based labeling ensures site-specific 5' modification with >90% coupling efficiency, whereas NHS esters require post-synthetic amino linker incorporation (e.g., Amino C6) and may yield heterogeneous labeling. However, NHS esters are preferable for internal labeling or when UltraMILD conditions are incompatible with downstream applications .
| Parameter | Phosphoramidite | NHS Ester |
|---|---|---|
| Labeling Specificity | 5' end only | Any amino-modified site |
| Coupling Efficiency | >90% | 60–80% |
| Deproction Stability | Requires UltraMILD | Compatible with standard |
Q. How can TAMRA’s photostability be quantified in live-cell imaging applications?
- Methodological Answer : Perform time-lapse microscopy under continuous illumination (488 nm excitation) and quantify fluorescence decay using pseudo-first-order kinetics. Compare with control dyes (e.g., Cy3) to normalize for photobleaching rates. Use antioxidants like ascorbic acid (1–5 mM) in imaging buffers to enhance TAMRA stability .
Data Contradiction Analysis
Q. Why do some studies report variable TAMRA fluorescence intensities in microsatellite analysis?
- Methodological Answer : Variability often stems from differences in oligonucleotide secondary structures or competing quenching by dNTPs in PCR mixes. Pre-anneal labeled probes (95°C for 5 min, slow cooling) and use hot-start Taq polymerase to minimize non-specific interactions. Validate with capillary electrophoresis to correlate fluorescence with fragment size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
